Seclidemstat (SP-2577), a derivative of SP-2509, is a novel, orally bioavailable, small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , ] It is recognized as a first-in-class, reversible, and non-competitive LSD1 inhibitor. [, , , ] Seclidemstat exhibits low nanomolar inhibitory concentrations (IC50: 25–50 nM) and targets both the catalytic and scaffolding functions of LSD1. [, , ]
In scientific research, Seclidemstat serves as a valuable tool for investigating the role of LSD1 in various cellular processes and disease models, particularly in oncology. [, , , , , , ]
Clinical Trials: Seclidemstat is currently being evaluated in multiple Phase I/II clinical trials for various advanced solid tumors, including Ewing sarcoma, other sarcomas, and myelodysplastic syndromes. [, , , , , ] The results of these trials will be crucial in determining the safety, efficacy, and optimal dosing regimens for Seclidemstat in different cancer types.
Combination Therapies: Research indicates potential synergy between Seclidemstat and other therapeutic agents, such as conventional chemotherapy drugs (e.g., topotecan and cyclophosphamide) [], immune checkpoint inhibitors [], and targeted therapies (e.g., ABL2 inhibitors) []. Exploring these combination therapies in preclinical and clinical settings holds promise for enhancing treatment efficacy and overcoming drug resistance.
Seclidemstat, also known as SP-2577, is a potent inhibitor of lysine-specific demethylase 1 (LSD1), a histone demethylase involved in various cellular processes, including transcriptional regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors associated with FET (FUS, EWSR1, TAF15) fusion proteins, such as Ewing sarcoma and myelodysplastic syndromes. Seclidemstat is currently undergoing clinical trials to evaluate its efficacy and safety in these contexts .
Seclidemstat is classified as a small molecule inhibitor targeting LSD1. It was developed through medicinal chemistry approaches aimed at enhancing the pharmacokinetic and physicochemical properties compared to earlier compounds like SP-2509. The compound is sourced from Salarius Pharmaceuticals, which has been instrumental in its development and clinical evaluation .
The synthesis of Seclidemstat involves several key steps that optimize its efficacy as an LSD1 inhibitor. Initial synthetic routes typically start with the formation of a core structure that includes a thiazole or imidazole ring, which is crucial for binding to the LSD1 active site. The synthetic pathway includes:
Seclidemstat's synthesis has been optimized to achieve high potency while maintaining favorable solubility profiles for biological assays .
Seclidemstat features a complex molecular structure characterized by a thiazole ring, which plays a pivotal role in its interaction with LSD1. The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 277.35 g/mol. The structural representation includes:
The three-dimensional conformation allows for optimal fitting within the active site of LSD1, facilitating effective inhibition .
The primary chemical reaction involving Seclidemstat is its competitive inhibition of LSD1 activity. This process can be summarized as follows:
The inhibition mechanism has been validated through biochemical assays that measure changes in H3K4me2 levels in treated cells .
Seclidemstat exerts its pharmacological effects by disrupting the transcriptional function of oncogenic fusion proteins associated with certain cancers. The mechanism involves:
In preclinical models, Seclidemstat demonstrated significant anti-tumor activity against FET-rearranged sarcomas by inducing apoptosis and inhibiting proliferation .
Seclidemstat possesses several notable physical and chemical properties:
These properties are essential for its formulation into therapeutic agents .
Seclidemstat is primarily being investigated for its applications in oncology:
The ongoing research aims to elucidate further mechanisms of action and potential combination therapies that could enhance its therapeutic efficacy .
Seclidemstat (SP-2577) is a novel small-molecule inhibitor targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating gene expression through histone modification. As a reversible, noncompetitive inhibitor, it disrupts LSD1’s role in oncogenic transcriptional programs, positioning it as a promising therapeutic for cancers driven by chromatin dysregulation, particularly FET-rearranged sarcomas and SWI/SNF-mutant cancers [4] [5] [8]. Its development addresses the urgent need for targeted therapies in aggressive malignancies like Ewing sarcoma, where current treatments for metastatic disease remain inadequate [1] [5].
Seclidemstat belongs to the pharmacological class of epigenetic modulators, specifically LSD1/KDM1A inhibitors. LSD1, a flavin adenine dinucleotide (FAD)-dependent demethylase, catalyzes the removal of methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). This activity enables context-dependent gene repression (via H3K4 demethylation) or activation (via H3K9 demethylation) [3] [4] [10].
Seclidemstat’s mechanism involves:
Table 1: Key Pharmacodynamic Actions of Seclidemstat
Target | Biochemical Activity | Functional Outcome |
---|---|---|
LSD1/KDM1A | Reversible inhibition (IC₅₀ = 13 nM; Kᵢ = 31 nM) | Accumulation of H3K4me1/me2, epigenetic reprogramming |
FET fusion proteins | Disruption of LSD1-oncoprotein complexes | Deregulation of fusion-driven transcription (e.g., EWSR1::FLI1 target genes) |
SWI/SNF-mutant cells | Induction of ERV expression | Activation of IFNβ pathway, enhanced T-cell infiltration, and PD-L1 expression |
Preclinical studies confirm potent activity:
Seclidemstat’s molecular structure enables selective, high-affinity LSD1 inhibition:
Table 2: Physicochemical Profile of Seclidemstat
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₃ClN₄O₄S | Balanced hydrophobicity/hydrophilicity |
Molecular Weight | 450.94 g/mol | Within optimal range for cell permeability |
Solubility | DMSO: 100 mg/mL; Water: <0.1 mg/mL | Suitable for in vitro dosing in DMSO-based vehicles |
IC₅₀ (LSD1) | 13 nM (biochemical assay) | High potency against target enzyme |
Selectivity (LSD1/LSD2) | >2370-fold | Minimizes off-target effects on LSD2 |
The compound binds LSD1’s substrate-recognition pocket, not the FAD site, inducing conformational changes that impede histone tail docking. This reversible mechanism avoids FAD adduct formation—a limitation of irreversible inhibitors like tranylcypromine [4] [10].
LSD1 inhibitor development has evolved through distinct phases:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7